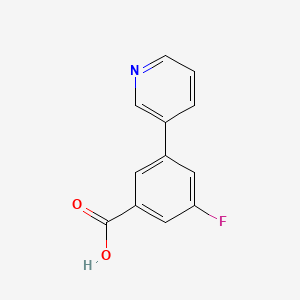

3-Fluoro-5-(pyridin-3-yl)benzoic Acid

Description

3-Fluoro-5-(pyridin-3-yl)benzoic acid (CAS: 453565-93-0) is a fluorinated benzoic acid derivative substituted with a pyridine ring at the 5-position. Its molecular formula is C₁₂H₈FNO₂, with a molecular weight of 217.20 g/mol . The compound is widely used in pharmaceutical and agrochemical research due to its dual functionality: the carboxylic acid group enables hydrogen bonding and salt formation, while the fluorine atom and pyridine ring modulate electronic properties and bioavailability.

Properties

IUPAC Name |

3-fluoro-5-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGXUNKUYPEBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pyridin-3-yl)benzoic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pyridin-3-yl)benzoic Acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF or DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₂H₈FNO₂

Molecular Weight : 217.20 g/mol

IUPAC Name : 3-fluoro-5-(pyridin-3-yl)benzoic acid

Canonical SMILES : C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C(=O)O

The presence of the fluorine atom in the structure enhances its electronic properties, making it a valuable compound in various chemical and biological applications.

Chemistry

FBPA serves as a building block in organic synthesis, facilitating the development of more complex molecules. It is utilized in:

- Synthesis of pharmaceuticals : FBPA acts as an intermediate in the creation of various drug compounds.

- Agrochemicals production : The compound is involved in synthesizing herbicides and pesticides.

FBPA exhibits notable biological activities, particularly in:

- Anticancer Research : Studies indicate that FBPA has significant cytotoxic effects against various cancer cell lines, as demonstrated by the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 2.5 |

| MCF-7 (Breast) | 3.0 |

| HCT-116 (Colon) | 1.8 |

These results suggest that FBPA could be a promising candidate for further development as an anticancer agent.

- Anti-inflammatory Effects : FBPA has been shown to inhibit TNF-alpha release in response to lipopolysaccharide (LPS) stimulation, with an IC50 of approximately 0.5 µM, indicating strong efficacy in reducing inflammation.

Antimicrobial Activity

Research indicates that FBPA exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action involves the inhibition of key enzymes essential for bacterial survival.

Case Studies

A notable study evaluated the effects of FBPA on LPS-induced inflammation in murine models. The results indicated that treatment with FBPA significantly reduced markers of inflammation and tissue damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Potential inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Disruption of key metabolic enzymes |

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyridin-3-yl)benzoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Variations

The compound is compared to structurally related derivatives, focusing on positional isomers, substituent differences, and their physicochemical properties.

2-Fluoro-5-(pyridin-3-yl)benzoic Acid (CAS: 1183866-78-5)

- Structural Difference : Fluorine at the 2-position instead of 3.

- Properties :

- Applications : Used in synthetic intermediates, similar to the 3-fluoro isomer but with altered reactivity in coupling reactions due to fluorine positioning.

3-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS: 161622-05-5)

- Structural Difference : Trifluoromethyl (-CF₃) group replaces the pyridine ring.

- Properties :

- Applications : Common in materials science for hydrophobic coatings and as a ligand in catalysis.

3-Fluoro-5-(pentafluorothio)benzoic Acid (CAS: 1448319-13-8)

- Structural Difference : Pentafluorothio (-SF₅) group replaces pyridine.

- Properties :

- Applications : Niche use in high-energy materials and fluorinated surfactants.

Physicochemical Data Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Predicted pKa | Boiling Point (°C) | Key Substituent |

|---|---|---|---|---|---|---|

| 3-Fluoro-5-(pyridin-3-yl)benzoic acid | 453565-93-0 | C₁₂H₈FNO₂ | 217.20 | ~2.5* | N/A | Pyridin-3-yl |

| 2-Fluoro-5-(pyridin-3-yl)benzoic acid | 1183866-78-5 | C₁₂H₈FNO₂ | 217.20 | 2.85 | 407.7±35.0 | Pyridin-3-yl |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | C₈H₄F₄O₂ | 208.11 | ~1.7 | N/A | -CF₃ |

| 3-Fluoro-5-(pentafluorothio)benzoic acid | 1448319-13-8 | C₇H₄F₆O₂S | 306.17 | <1.0 | Decomposes >200 | -SF₅ |

*Estimated based on electronic effects of fluorine and pyridine.

Substituent Effects on Reactivity and Bioactivity

- Pyridine vs. -CF₃ : The pyridine ring in this compound enhances water solubility and metal-coordination capacity compared to -CF₃ analogs, making it preferable in drug design .

- Fluorine Position : The 3-fluoro isomer exhibits higher metabolic stability than the 2-fluoro isomer due to reduced steric hindrance near the carboxylic acid group .

- Electron-Withdrawing Groups : -SF₅ and -CF₃ drastically increase acidity but reduce thermal and enzymatic stability, limiting their use in biologics .

Biological Activity

3-Fluoro-5-(pyridin-3-yl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 217.2 g/mol. The fluorine atom at the third position of the benzoic acid moiety significantly influences its electronic properties, enhancing its binding affinity to various biological targets.

Interaction with Biological Macromolecules:

this compound exhibits the ability to interact with proteins through hydrogen bonding and π–π interactions. These interactions are crucial for modulating enzyme activity and influencing biochemical pathways, which may lead to therapeutic applications in enzyme inhibition or receptor binding.

Antimicrobial Activity:

Research indicates that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The electron-withdrawing nature of the fluorine atom enhances its reactivity, contributing to its effectiveness against microbial targets.

Anticancer Potential:

The compound has also been evaluated for its anticancer activities. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell types, including those associated with leukemia and solid tumors .

Structure-Activity Relationship (SAR)

The inclusion of fluorine in the structure plays a critical role in enhancing biological activity. SAR studies suggest that modifications at specific positions on the benzoic acid and pyridine rings can significantly alter the compound's potency against biological targets. For example, substituents at the para position have been shown to increase inhibitory activity against certain enzymes .

Anticancer Studies

A recent study explored the efficacy of this compound analogs against FLT3-driven acute myeloid leukemia (AML) cell lines. The results indicated that specific analogs displayed GI50 values between 0.1 and 1.0 μM, demonstrating promising anticancer activity .

| Compound | GI50 (μM) | Target |

|---|---|---|

| Analog 1 | 0.1 | FLT3 |

| Analog 2 | 0.5 | FLT3 |

| Analog 3 | 1.0 | FLT3 |

Antimicrobial Studies

In antimicrobial evaluations, this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to assess its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5-(pyridin-3-yl)benzoic Acid?

- The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling between a fluorinated aryl boronic acid and a pyridine-containing halide. For example, analogous derivatives like 5-(6-fluoro-pyridin-3-yl)-furan-2-carboxylic acid are synthesized using palladium-catalyzed coupling . Key steps include optimizing reaction temperature (80–120°C) and using catalysts like Pd(PPh₃)₄. Post-synthesis, hydrolysis of nitrile or ester intermediates to the carboxylic acid is typical .

Q. How should researchers characterize the purity and structure of this compound?

- High-Performance Liquid Chromatography (HPLC): Use ≥98% purity thresholds, as seen in related benzoic acid derivatives .

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H/¹³C NMR resolves pyridyl and benzoic acid moieties.

- Melting Point (mp): Compare observed mp (e.g., 287–293°C for structurally similar 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) to literature values .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility: Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and carboxylic acid groups. Avoid chlorinated solvents if halogenated byproducts are present .

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Desiccate to avoid hygroscopic effects .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during synthesis?

- Regioselectivity in pyridyl-aryl coupling can be controlled by modifying substituents on the pyridine ring. For example, electron-withdrawing groups (e.g., -CF₃) on the pyridine enhance coupling efficiency at specific positions . Computational modeling (DFT) may predict reactive sites, while orthogonal protecting groups (e.g., tert-butyl esters) prevent undesired side reactions .

Q. What analytical strategies resolve contradictions in spectral data or purity assessments?

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., dehalogenated or dimerized species) observed in halogenated benzoic acids .

- Data Cross-Validation: Compare experimental mp and NMR shifts with structurally related compounds, such as 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid, to validate consistency .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Bioisosteric Replacements: Substitute the pyridyl group with other heterocycles (e.g., furan, thiophene) to assess pharmacological activity, as demonstrated in analogs like 5-(pyridin-4-yl)-furan-2-carboxylic acid .

- Pharmacokinetic Profiling: Evaluate logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate substituent effects with bioavailability .

Methodological Notes

- Synthetic Optimization: Scale-up reactions may require flow chemistry to maintain yield and purity .

- Safety Protocols: Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hoods), as highlighted in safety data for 2-chloro-4-fluoro benzoic acid derivatives .

- Data Reproducibility: Document reaction conditions (e.g., catalyst loading, solvent ratios) meticulously, as minor variations can significantly impact outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.